Fmoc-D-Orn(Dde)-OH

CAS No.: 1419640-31-5

Cat. No.: VC2798110

Molecular Formula: C30H34N2O6

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1419640-31-5 |

|---|---|

| Molecular Formula | C30H34N2O6 |

| Molecular Weight | 518.6 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid |

| Standard InChI | InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1 |

| Standard InChI Key | HJKFYXWSCAFRFO-XMMPIXPASA-N |

| Isomeric SMILES | CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

| SMILES | CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

| Canonical SMILES | CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Introduction

Chemical Structure and Properties

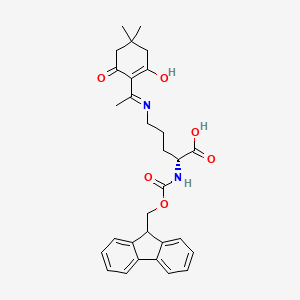

Fmoc-D-Orn(Dde)-OH is a protected D-configured ornithine amino acid derivative featuring two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group at the δ-amino side chain . This strategic protection pattern enables selective deprotection during peptide synthesis, allowing for precise control over reaction sites and minimizing unwanted side reactions.

The compound has the molecular formula C30H34N2O6 with a molecular weight of 518.6 g/mol . Its full IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid . The "D" designation indicates the stereochemistry at the alpha carbon, which is in the (R) configuration, differentiating it from the naturally occurring L-ornithine.

Physical and Chemical Properties

The physical and chemical properties of Fmoc-D-Orn(Dde)-OH play a crucial role in its application in peptide synthesis. Table 1 summarizes these key properties:

The compound's structure combines the hydrophobic Fmoc group with the partially hydrophilic Dde protection, resulting in moderate solubility in common organic solvents used in peptide synthesis, such as DMF (dimethylformamide) and DCM (dichloromethane).

Orthogonal Protection Strategy

The primary value of Fmoc-D-Orn(Dde)-OH lies in its orthogonal protection strategy, which enables selective deprotection and modification during peptide synthesis workflows.

Protection Groups Characteristics

The Fmoc and Dde protecting groups exhibit different chemical stabilities, making them particularly valuable for orthogonal peptide synthesis strategies:

| Protecting Group | Stability | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| Fmoc (α-amino) | Base-labile | 20% piperidine in DMF | Stable to hydrazine and hydroxylamine (when properly controlled) |

| Dde (δ-amino) | Base-stable, acid-stable | 2% hydrazine in DMF or hydroxylamine | Orthogonal to both Fmoc and Boc strategies |

| Boc (comparison) | Acid-labile | TFA (trifluoroacetic acid) | Compatible with Dde, not with Fmoc |

This orthogonality is particularly valuable for on-resin modification of ornithine side chains during Fmoc/tBu-based solid-phase peptide synthesis (SPPS) . The Nδ-protecting Dde group is orthogonal to both Fmoc and Boc groups, providing flexibility in synthesis strategies.

Applications in Peptide Chemistry

Fmoc-D-Orn(Dde)-OH serves as a versatile building block in various peptide synthesis applications, offering unique capabilities for creating complex peptide structures.

Synthesis of Branched and Cyclic Peptides

The compound is extensively used for preparing peptides cyclized through the ornithine side chain, creating branched structures, and developing di-epitopic peptides . These applications are crucial for designing peptides with enhanced stability, receptor selectivity, and biological activity.

In one documented application, resin-bound Fmoc-D-Orn(Dde)-OH was used to create branched peptide structures through sequential deprotection steps. The synthesis involved Fmoc deprotection with 20% piperidine in DMF, followed by conjugation with specific compounds. After Dde-group cleavage with 2% hydrazine in DMF, additional functionalization was performed to create complex peptide architectures .

Specialized Applications

The compound finds application in several specialized areas of peptide chemistry:

-

Development of multiple antigen peptide (MAP) core molecules and lipo-MAPs

-

Construction of template-assembled synthetic proteins (TASP)

-

Creation of templates for combinatorial chemistry

-

Synthesis of peptides with specifically modified ornithine side chains

-

Preparation of radiohybrid ligands for biomedical applications

These applications leverage the compound's unique protection pattern to achieve specific peptide structures that would be difficult or impossible to synthesize using conventional amino acids.

Synthesis and Deprotection Strategies

The effective use of Fmoc-D-Orn(Dde)-OH in peptide synthesis depends on appropriate deprotection strategies that preserve the integrity of the growing peptide chain.

Selective Deprotection Protocols

Table 3 outlines the key deprotection protocols for Fmoc-D-Orn(Dde)-OH:

The hydroxylamine protocol represents an important advancement, as it provides selective Dde removal without affecting the Fmoc protection. This is particularly valuable when the goal is to modify only the side chain while preserving the N-terminal protection for continued peptide elongation .

Synthetic Workflow Example

A representative synthetic workflow using Fmoc-D-Orn(Dde)-OH might include:

-

Attachment of the protected amino acid to solid support

-

Standard Fmoc SPPS protocol for peptide elongation

-

Selective Dde removal with hydroxylamine to expose the side chain amine

-

Side chain modification (e.g., acylation, conjugation)

-

Continued peptide elongation or final cleavage/deprotection

This workflow demonstrates the practical application of orthogonal protection in creating peptides with specific modifications at the ornithine side chain.

Comparison with Similar Protected Amino Acids

Understanding how Fmoc-D-Orn(Dde)-OH compares to similar compounds helps peptide chemists select the most appropriate building block for specific applications.

Comparison with Related Compounds

Table 4 provides a comparative analysis of Fmoc-D-Orn(Dde)-OH with related protected amino acids:

The choice between these compounds depends on specific requirements:

-

D vs. L stereochemistry: D-amino acids often provide resistance to enzymatic degradation in biological applications

-

Side chain length: Ornithine (5-carbon) vs. lysine (6-carbon) affects peptide conformation

-

Protection strategy: Dde vs. Boc affects compatibility with synthesis approaches

Research Applications and Case Studies

Fmoc-D-Orn(Dde)-OH has been utilized in various research contexts, demonstrating its versatility in peptide chemistry.

Radiohybrid Ligands for Medical Imaging

In a significant application documented in the Journal of Nuclear Medicine, Fmoc-D-Orn(Dde)-OH was employed in the synthesis of radiohybrid PSMA (prostate-specific membrane antigen) ligands . The synthesis involved:

-

Fmoc deprotection of resin-bound Fmoc-D-Orn(Dde)-OH

-

Conjugation with (tBuO)EuE(OtBu)2 using HOBt/TBTU/DIPEA

-

Dde deprotection with 2% hydrazine

-

Reaction with succinic anhydride

-

Further conjugation with Fmoc-D-Lys-OAll·HCl

This application demonstrates the compound's utility in creating complex biomedical imaging agents with specific targeting capabilities.

Peptide Cyclization Strategies

The compound has been utilized in strategies for creating cyclic peptides, where the ornithine side chain serves as a key anchoring point for cyclization. These cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts, making them valuable in drug development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume